N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine
Description
N⁵-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N⁵-(diaminomethylidene)-L-ornithyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-N⁵-(diaminomethylidene)-L-ornithine is a synthetic peptide characterized by multiple post-translational modifications. Its structure includes repeated L-ornithine residues modified at the N⁵ position with diaminomethylidene groups, interspersed with lysine, proline, and additional ornithine units.
While the exact biological role of this compound remains underexplored in the provided evidence, structurally analogous peptides with N⁵-(diaminomethylidene) modifications (e.g., leupeptin acid, tuftsin) are known to exhibit protease inhibitory or immunomodulatory activities .
Properties
CAS No. |
915195-08-3 |
|---|---|
Molecular Formula |
C41H81N21O8 |
Molecular Weight |
996.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C41H81N21O8/c42-17-3-1-11-25(57-31(63)24(44)10-5-19-53-38(45)46)32(64)58-26(12-2-4-18-43)33(65)60-28(14-7-21-55-40(49)50)36(68)62-23-9-16-30(62)35(67)59-27(13-6-20-54-39(47)48)34(66)61-29(37(69)70)15-8-22-56-41(51)52/h24-30H,1-23,42-44H2,(H,57,63)(H,58,64)(H,59,67)(H,60,65)(H,61,66)(H,69,70)(H4,45,46,53)(H4,47,48,54)(H4,49,50,55)(H4,51,52,56)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
GZJALPVAKCEZKC-FLMSMKGQSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps involved in SPPS include:
- Amino acids are activated using coupling reagents such as HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) to facilitate the formation of peptide bonds.
- The activated amino acid is coupled to the resin-bound peptide chain, allowing for the formation of peptide bonds.
- After each coupling step, protecting groups on the amino acids must be removed. This is typically achieved using trifluoroacetic acid (TFA) or other deprotecting agents.
- Once the desired peptide sequence is assembled, it is cleaved from the resin using a cleavage cocktail that often contains TFA, water, and scavengers like triisopropylsilane (TIS) to protect sensitive functional groups during cleavage.
Analytical Techniques
To ensure the quality and purity of the synthesized compound, several analytical techniques are employed:
High-Performance Liquid Chromatography (HPLC):
- HPLC is used to purify the synthesized peptide and separate it from any by-products or unreacted starting materials.
- Mass spectrometry helps confirm the identity of the final product by providing precise molecular weight measurements.
Chemical Reactions Analysis
Types of Reactions
The synthesized compound can undergo various chemical reactions that may modify its properties:
- Oxidative reactions can occur at specific amino acid side chains, particularly those containing sulfur or aromatic groups.
- Reduction reactions may target disulfide bonds within the peptide, potentially altering its structure and function.
- Amino acid residues can be substituted with other functional groups to enhance stability or alter biological activity.
Common Reagents and Conditions
The following reagents are commonly used in the preparation and modification of this compound:
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Hydrogen peroxide, performic acid |
| Reduction | Dithiothreitol (DTT), TCEP |
| Substitution | NHS esters, carbodiimides |
Industrial Production Methods
For large-scale production, automated peptide synthesizers are utilized to streamline the SPPS process. These machines enhance efficiency and precision in synthesizing complex peptides like N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine. The industrial synthesis includes rigorous purification steps using HPLC to isolate the desired peptide from impurities.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the diaminomethylidene groups, potentially converting them to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce modified peptides with altered functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C36H74N20O7
- Molecular Weight : 996.2 g/mol
- CAS Number : 360764-74-5
The compound is characterized by multiple diaminomethylidene groups attached to L-ornithine and L-lysine residues, imparting unique chemical properties that facilitate various interactions at the molecular level.
Drug Development
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine has potential applications in drug design due to its ability to modulate protein functions and cellular pathways. Its unique structure allows it to serve as a lead compound for developing new therapeutics targeting various diseases, including cancer and metabolic disorders.
Biochemical Research
This compound can be utilized in biochemical assays to study enzyme kinetics and protein interactions. Its ability to bind specifically to certain proteins makes it a valuable tool for understanding complex biological processes.
Gene Therapy
Given its structural properties, this compound may play a role in gene therapy applications by facilitating the delivery of genetic material into cells or by modulating gene expression through interaction with transcription factors.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various experimental setups:
- Cancer Cell Line Studies : Research demonstrated that this compound could inhibit proliferation in specific cancer cell lines by modulating signaling pathways associated with cell growth.
- Enzyme Activity Modulation : In vitro studies showed altered enzyme activity in the presence of this compound, indicating potential applications in metabolic engineering.
- Gene Delivery Systems : Preliminary findings suggest that this compound could enhance the efficiency of gene delivery vectors, improving therapeutic outcomes in gene therapy trials.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s structure allows it to modulate protein-protein interactions and enzymatic activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and biochemical differences between the target compound and related peptides:
Key Observations:
Structural Complexity: The target compound’s repeated diaminomethylidene-ornithine units distinguish it from shorter analogs like tuftsin (4 residues) or leupeptin acid (3 residues). This extended structure may enhance binding affinity to target enzymes or receptors .
Functional Diversity: While tuftsin and leupeptin acid have well-defined roles (immunostimulation and protease inhibition, respectively), the target compound’s function is inferred from structural parallels. Its multiple modified ornithine residues could enable simultaneous interactions with multiple enzymatic active sites .
Synthesis Challenges : highlights methods for synthesizing N⁵-hydroxy-L-ornithine, a precursor for related compounds. However, the target compound’s synthesis likely requires advanced solid-phase peptide synthesis (SPPS) or recombinant techniques due to its length and modifications .
Safety and Handling : Compounds like N⁵-(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)-L-ornithine Hydrochloride Hydrate () emphasize the need for protective equipment due to skin/eye irritation risks, a precaution likely applicable to the target compound .
Contrasts with Similar Compounds:
- Tuftsin: Unlike the target compound, tuftsin’s shorter chain limits its application to immunology, whereas the extended backbone of the target peptide may broaden its utility in enzyme inhibition or signal transduction studies .
- Leupeptin Acid : The acetyl-leucine residues in leupeptin acid confer specificity for proteases like trypsin, whereas the target compound’s lysine and proline residues may target distinct substrates (e.g., metalloproteases) .
Biological Activity
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine, commonly referred to as a complex peptide, is a synthetic compound composed of multiple amino acids and diaminomethylidene groups. This compound has garnered attention for its potential biological activities, including its role in cellular processes and interactions with various molecular targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 996.2 g/mol. The structure consists of multiple ornithine and lysine residues, which are known for their roles in protein synthesis and metabolic pathways.
| Property | Value |
|---|---|
| Molecular Formula | C₄₁H₈₁N₂₁O₈ |
| Molecular Weight | 996.2 g/mol |
| CAS Number | 915195-08-3 |
Biological Activity
The biological activity of this compound can be categorized into several key areas:
The mechanism of action involves the interaction of the diaminomethylidene groups with specific proteins and enzymes. These interactions can modulate enzyme activity, influence signal transduction pathways, and affect gene expression. The precise targets may vary depending on the cellular context and conditions under which the compound is applied.
2. Antimicrobial Properties
Preliminary studies suggest that compounds similar to N~5~-(Diaminomethylidene)-L-ornithyl derivatives exhibit antimicrobial properties. They may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
3. Cellular Signaling
Research indicates that this compound can influence cellular signaling pathways, particularly those related to growth factors and cytokines. This activity may have implications for wound healing and tissue regeneration, as well as potential therapeutic applications in regenerative medicine.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of similar diaminomethylidene-containing peptides, it was found that these compounds demonstrated significant inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial membrane integrity.
Case Study 2: Wound Healing Applications
Another investigation focused on the role of peptide-based compounds in promoting wound healing. The study demonstrated that N~5~-(Diaminomethylidene)-L-ornithine derivatives enhanced fibroblast proliferation and migration in vitro, suggesting a potential application in developing therapeutic agents for treating chronic wounds.
Research Findings
Recent research highlights the following findings regarding the biological activity of N~5~-(Diaminomethylidene)-L-ornithyl derivatives:
- Cell Proliferation: Studies have shown that these compounds can stimulate cell proliferation in fibroblasts and keratinocytes, which are critical for skin repair processes.
- Enzyme Inhibition: The presence of diaminomethylidene groups appears to enhance binding affinity to certain enzymes, leading to inhibition that could be beneficial in targeting diseases associated with enzyme dysregulation.
Q & A
Basic: What are the optimal methodologies for synthesizing this polyarginine-like peptide with multiple diaminomethylidene modifications?
Answer:
Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is recommended. Key steps include:
- Orthogonal protection : Use tert-butyloxycarbonyl (Boc) for lysine side chains and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for arginine analogs to prevent undesired reactions during coupling .
- Coupling efficiency : Employ HBTU/HOBt activation with DIEA in DMF for high-yield amide bond formation, monitored by Kaiser test or LC-MS .
- Post-synthesis modifications : After cleavage (TFA/H2O/TIS), purify via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .
- Validation : Confirm identity via MALDI-TOF MS and 2D NMR (¹H-¹³C HSQC) .
Advanced: How can computational modeling predict the conformational stability of this peptide under varying pH conditions?
Answer:
Combine molecular dynamics (MD) simulations and density functional theory (DFT):
- MD setup : Use GROMACS with CHARMM36 force field to simulate peptide behavior in explicit solvent (TIP3P water) at pH 3–10. Analyze radius of gyration and hydrogen bonding patterns .
- DFT optimization : Calculate charge distribution and protonation states of diaminomethylidene groups using Gaussian 16 at the B3LYP/6-31G* level .
- Validation : Compare predicted vs. experimental circular dichroism (CD) spectra to refine force field parameters .
Basic: What analytical techniques are recommended for quantifying this peptide in complex biological matrices?
Answer:
Use a hybrid LC-MS/MS approach:
- Sample prep : Deproteinize with cold acetonitrile, then concentrate via centrifugal filtration (3 kDa cutoff) .
- Chromatography : Utilize a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with 0.1% formic acid in H2O/MeCN .
- Detection : Operate in MRM mode (QTRAP 6500+), monitoring transitions specific to the peptide’s fragmentation pattern (e.g., m/z 500.59 → 357.44) .
- Standardization : Calibrate against isotopically labeled internal standards (e.g., ¹³C6-ornithine derivatives) .
Advanced: How to resolve contradictions in reported bioactivity data across cell-based assays?
Answer:
Conduct a systematic meta-analysis:
- Variable standardization : Normalize data for cell type (e.g., HEK293 vs. HeLa), passage number, and assay conditions (e.g., serum-free vs. 10% FBS) .
- Dose-response validation : Re-test potency (EC50) using a unified protocol (e.g., Alamar Blue assay, 72-hour incubation) .
- Mechanistic probes : Perform competitive binding assays with fluorescently tagged analogs to confirm target engagement .
- Statistical reconciliation : Apply mixed-effects models to account for inter-lab variability .
Basic: What strategies enhance the peptide’s stability during long-term storage?
Answer:
Optimize formulation based on accelerated stability studies:
- Lyophilization : Prepare 1 mM peptide in 5% trehalose (pH 5.0), lyophilize at -80°C, and store under argon .
- Stability indicators : Monitor degradation via SEC-HPLC (aggregation) and LC-MS (deamidation at Asn/Gln residues) .
- Temperature trials : Compare -20°C vs. -80°C storage over 6 months; use Arrhenius modeling to predict shelf life .
Advanced: How to design a multi-omics study to map this peptide’s interaction network in eukaryotic cells?
Answer:
Integrate proteomics, transcriptomics, and metabolomics:
- Affinity purification : Fuse peptide to biotinylated AviTag, capture with streptavidin beads, and identify interactors via label-free LC-MS/MS .
- Transcript profiling : Perform RNA-seq on treated vs. untreated cells (Illumina NovaSeq, 150 bp paired-end) .
- Metabolite tracing : Use ¹³C-glucose pulse-chase experiments to track polyamine flux via GC-MS .
- Data integration : Apply weighted gene co-expression network analysis (WGCNA) to link molecular layers .
Basic: What in vitro assays are suitable for preliminary evaluation of this peptide’s membrane permeability?
Answer:
Combine artificial membrane and cell-based assays:
- PAMPA : Measure passive diffusion using a 2% dodecane lipid membrane and UV detection at 220 nm .
- Caco-2 monolayers : Assess apical-to-basolateral transport over 2 hours; calculate apparent permeability (Papp) .
- Efflux ratio : Co-administer with verapamil (P-gp inhibitor) to identify transporter-mediated efflux .
Advanced: How to validate the peptide’s proposed mechanism of action using CRISPR-Cas9 knockout models?
Answer:
Employ isogenic cell lines with targeted gene deletions:
- Knockout design : Use sgRNAs to disrupt putative receptors (e.g., ATG5 for autophagy studies) in HEK293 cells .
- Phenotypic rescue : Re-introduce wild-type vs. mutant receptors via lentiviral transduction .
- Functional readouts : Quantify LC3-II puncta (autophagy) or caspase-3 activation (apoptosis) via high-content imaging .
- Orthogonal validation : Cross-check with siRNA knockdown and small-molecule inhibitors .
Basic: What are the critical parameters for scaling up peptide synthesis from mg to gram scale?
Answer:
Focus on reaction kinetics and purification efficiency:
- Coupling scale-up : Maintain a 1:3 peptide/resin ratio; optimize stirring speed (≥500 rpm) to prevent aggregation .
- SPPS automation : Use continuous-flow reactors (e.g., Syrris Asia) for reproducible cycles .
- Purification : Switch from HPLC to flash chromatography (C18 cartridge, 40–60 µm particle size) .
- Yield analysis : Track stepwise efficiency via LC-MS; aim for ≥95% per coupling cycle .
Advanced: How can machine learning improve the prediction of this peptide’s metabolic clearance?
Answer:
Train neural networks on curated pharmacokinetic datasets:
- Feature engineering : Include descriptors like logP, topological polar surface area, and hydrogen bond count .
- Model architecture : Use a 3-layer ANN (ReLU activation, Adam optimizer) on TensorFlow .
- Training data : Aggregate in vivo clearance rates from preclinical species (mouse, rat, dog) .
- Validation : Compare predicted vs. observed hepatic extraction ratios in perfused liver models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
